Sodium ZINC chlorophyllin

Description

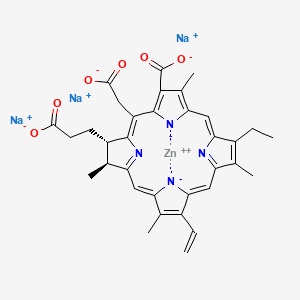

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;zinc;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O6.3Na.Zn/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5/t17-,21-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEBKULBOPIKII-ZWPRWVNUSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31N4Na3O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Extraction and Isolation of Precursor Chlorophylls (B1240455)

Source Biomass Selection and Pretreatment Protocols

A diverse range of plant and algal biomass serves as the primary source for chlorophyll (B73375) extraction. Commonly utilized sources include pine needles, silkworm feces, spinach, and various species of microalgae. nih.govnih.govqu.edu.qanih.gov The selection of a particular biomass often depends on factors such as chlorophyll content, availability, and the presence of interfering compounds.

Prior to extraction, the biomass typically undergoes pretreatment to enhance the accessibility of chlorophyll. These protocols can be broadly categorized into physical and chemical methods. Physical pretreatments aim to reduce the particle size of the biomass, thereby increasing the surface area for solvent interaction. Common techniques include milling and grinding. youtube.comnih.gov Chemical pretreatments involve the use of agents to break down the complex cell wall structures. These can include acid treatments, alkaline treatments, or steam explosion. nih.gov For instance, in some microalgae, a pretreatment with 10% (v/v) formalin has been shown to significantly enhance the extraction yield of chlorophyll without causing its chemical decomposition. researchgate.net

Chlorophyll Extraction Techniques (e.g., Solvent-based)

The extraction of chlorophyll from the pretreated biomass is predominantly achieved through solvent-based methods. The choice of solvent is critical and is based on its ability to solubilize chlorophylls while minimizing the co-extraction of undesirable compounds. A variety of organic solvents are employed, including acetone (B3395972), ethanol, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO). cirad.frpreprints.org

Different solvent systems exhibit varying efficiencies depending on the biomass. For example, 90% acetone has been reported to be a highly effective solvent for extracting chlorophyll from aquatic plants. tandfonline.com In other cases, a combination of solvents, such as DMSO followed by methanol, has proven to be more efficient, particularly for challenging species like Fucus. researchgate.net The extraction process itself can be carried out using several techniques, including simple solvent immersion, Soxhlet extraction, and aqueous two-phase extraction. nih.govdaneshyari.com The latter method, which can be combined with the saponification step, offers a streamlined approach by simultaneously extracting and reacting the chlorophyll. daneshyari.com

Table 1: Comparison of Solvents for Chlorophyll Extraction

| Solvent/Solvent System | Biomass Source(s) | Key Findings |

|---|---|---|

| 90% Acetone | Aquatic Plants | Higher extraction efficiency compared to 80% acetone or 95% ethanol. tandfonline.com |

| Pure Methanol | Purslane | Found to be the best for extracting chlorophyll a. preprints.org |

| DMSO followed by Methanol | Marine Macrophytes (e.g., Fucus) | Significantly more efficient for species that are difficult to extract. researchgate.net |

| Ethanol | Silkworm Feces | Used for the initial extraction of chlorophyll. nih.gov |

| Ethanol-NaOH solution | Scenedesmus sp. (microalgae) | Used in a combined saponification and extraction process. nih.gov |

Saponification and Alkaline Hydrolysis of Chlorophyll Extracts

Following extraction, the chlorophyll molecule is chemically modified through saponification, a crucial step that transforms the oil-soluble chlorophyll into a water-soluble derivative known as chlorophyllin.

Mechanism of Phytol (B49457) Chain Cleavage

Saponification is an alkaline hydrolysis reaction. In the context of chlorophyll, this process specifically targets the ester bond that links the porphyrin head to the long phytol tail. nih.gov The presence of a strong base, typically sodium hydroxide (B78521) (NaOH), facilitates the cleavage of this ester linkage. nih.gov This reaction results in the formation of a water-soluble sodium salt of the chlorophyllin (the porphyrin ring with its side chains) and the release of the long-chain alcohol, phytol. nih.gov The general chemical equation for the saponification of magnesium-containing chlorophyll is:

C₅₅H₇₂O₅N₄Mg + 2NaOH → C₃₄H₃₀O₅N₄MgNa₂ + CH₃OH + C₂₀H₃₉OH nih.gov

This transformation is fundamental as it renders the chlorophyll derivative water-soluble, which is a key characteristic of sodium zinc chlorophyllin. wikipedia.org

Optimization of Saponification Conditions

The efficiency of the saponification reaction is influenced by several parameters, including the concentration of the alkaline agent, temperature, and reaction time. Optimization of these conditions is essential to maximize the yield of chlorophyllin while minimizing potential degradation.

Studies have explored various combinations of these parameters. For instance, a method for producing sodium copper chlorophyllin from chlorophyll paste involves adding a NaOH solution to achieve a pH of 12-14 and reacting at temperatures ranging from 40°C to 60°C for 60 to 90 minutes. google.com In the context of removing chlorophyll from microalgae biomass, a saponification treatment using an ethanol-NaOH solution at 70°C for 1 hour has been shown to be effective. nih.gov Research on the saponification of vitamins in fish has also highlighted the importance of the time-temperature couple, with optimal conditions being 80°C for 43 minutes to ensure complete release without degradation. cirad.fr These findings underscore the necessity of tailoring the saponification protocol to the specific starting material and desired outcome.

Table 2: Examples of Saponification Conditions

| Alkaline Agent | Temperature | Time | Biomass/Starting Material |

|---|---|---|---|

| NaOH solution (pH 12-14) | 40-60 °C | 60-90 minutes | Chlorophyll paste |

| Ethanol + 1% NaOH (1:4, v:v) | 70 °C | 1 hour | Scenedesmus sp. (microalgae) |

| Potassium Hydroxide (KOH) | 70 °C | 25 minutes | General official protocol (AOAC 992.06) |

| Potassium Hydroxide (KOH) | 80 °C | 43 minutes | Whole fish |

Metal Substitution and Chelation of Zinc into Chlorophyllin Macrocycle

The final step in the synthesis of this compound is the introduction of zinc into the core of the chlorophyllin molecule. This is achieved through a metal substitution or chelation reaction.

The chlorophyllin molecule, with its central magnesium atom removed during the preceding steps (often facilitated by mild acidification), possesses a porphyrin ring that can act as a chelating agent. wikipedia.org This porphyrin ring can accommodate a variety of metal ions in its center. oregonstate.edu To synthesize this compound, a zinc salt, such as zinc chloride (ZnCl₂), is introduced to the chlorophyllin solution. researchgate.net The zinc(II) ion is then chelated by the four nitrogen atoms of the porphyrin ring, forming a stable complex. nih.gov This process is analogous to the synthesis of other metallo-chlorophyllins, such as the more common sodium copper chlorophyllin, where a copper salt is used. nih.gov The successful incorporation of zinc into the porphyrin macrocycle results in the formation of this compound, a stable, water-soluble compound. nih.govoregonstate.edu

Mechanistic Pathways of Zinc Insertion

The incorporation of a zinc ion into the chlorophyllin structure is a critical step that defines the final compound. Research, including spectroscopic studies and density functional theory (DFT) calculations, has elucidated the mechanistic pathways for this metalation process. The primary and most documented pathway involves the creation of a metal-free intermediate.

This common synthesis route begins with the removal of the central magnesium ion from the chlorophyll derivative, a process typically facilitated by treatment with an acid. nih.gov This step yields pheophytin or a related pheophorbide intermediate, which is essentially the porphyrin macrocycle without a central metal ion. nih.gov Subsequently, this intermediate is reacted with a zinc salt, leading to the insertion of the zinc ion into the porphyrin core to form zinc chlorophyllin. nih.gov

DFT calculations provide a more detailed view of the direct metalation of a porphyrin ring with a zinc atom. This process is theorized to begin with the formation of an initial, non-covalent complex where the zinc atom is coordinated by the intact porphyrin. nih.gov This is followed by two sequential steps involving the transfer of the pyrrolic hydrogen atoms to the zinc atom, which ultimately results in the formation and release of hydrogen gas (H₂). nih.gov For zinc, this reaction is calculated to proceed on a single potential energy surface with a significant activation barrier for the first hydrogen transfer step. nih.gov

An alternative mechanism has also been proposed based on spectroscopic analysis. In this pathway, zinc may not immediately replace the central magnesium atom. Instead, it is suggested that zinc can form a six-membered chelate cycle at the periphery of the chlorophyll structure. researchgate.net This interaction is distinct from the direct substitution observed with other metals like copper. researchgate.net

Role of Zinc Donors and Reaction Parameters (pH, Temperature)

The successful synthesis of this compound is highly dependent on the selection of an appropriate zinc donor and the precise control of reaction parameters such as pH and temperature.

Zinc Donors: Various zinc salts can serve as the zinc donor in the metalation reaction. Commonly used donors include zinc sulfate (B86663) (ZnSO₄), zinc chloride (ZnCl₂), and zinc acetate (B1210297). mdpi.comspgykj.com The choice of donor can influence reaction efficiency and the purity of the final product.

Reaction Parameters: The pH of the reaction medium plays a pivotal role. Acidic conditions, typically in the range of pH 3 to 5.5, are often employed to facilitate the initial demetallation step (removal of magnesium) and the subsequent insertion of zinc. nih.gov However, optimal conditions can vary depending on the specific substrate and process; for instance, the formation of zinc-amaranth purees has been reported to occur more readily at a pH of 8. mdpi.com Temperature is another critical factor. Heat treatment can promote the reaction between chlorophyll derivatives, such as pheophytin, and the zinc ions. mdpi.com Optimal temperatures reported in various studies typically range from 60°C to 90°C. mdpi.com For example, one set of optimal conditions for chlorophyll extraction and subsequent metal substitution involves a temperature of 60°C. In another application, the formation of Zn-amaranth purees was optimized at 90°C. mdpi.com

The following table summarizes various reaction conditions reported for the synthesis of zinc chlorophyllin derivatives.

| Parameter | Condition | Source Material/Context | Citation |

| Zinc Donor | Zinc Sulfate (ZnSO₄) | General Synthesis | spgykj.com |

| Zinc Chloride (ZnCl₂) | Amaranth (B1665344) Purees | mdpi.comresearchgate.net | |

| Zinc Acetate | General Synthesis | ||

| pH | 3 - 4 | General Synthesis | |

| 5.5 | Chlorophyll Solution | nih.gov | |

| 8 | Amaranth Purees | mdpi.comresearchgate.net | |

| Temperature | 60°C | General Synthesis | |

| 80°C | Amaranth Purees (for Copper) | mdpi.comresearchgate.net | |

| 90°C | Amaranth Purees (for Zinc) | mdpi.comresearchgate.net |

Comparative Analysis with Other Metallochlorophyllin Syntheses

This compound is one of several metallochlorophyllins, with sodium copper chlorophyllin (SCC) and sodium iron chlorophyllin (SIC) being other common derivatives. nih.govoregonstate.edu A comparative analysis of their synthesis reveals key differences in reaction mechanisms, optimal conditions, and product characteristics.

The synthesis of all three derivatives generally follows the same overarching steps: saponification of chlorophyll, purification, and a metal substitution reaction. researchgate.netnih.gov However, the nature of the metal's interaction with the porphyrin ring differs. Spectroscopic studies indicate that copper readily replaces the central magnesium atom to form a "central" complex. researchgate.net In contrast, the interaction with zinc is more complex and may involve peripheral chelation, while the formation of iron chlorophyllin complexes can also be ambiguous under certain conditions. researchgate.netresearchgate.net

The optimal reaction parameters for metal insertion also vary. For instance, in the preparation of metal-stabilized amaranth purees, copper insertion was most effective at pH 6 and 80°C, whereas zinc insertion was optimal at pH 8 and 90°C. mdpi.comresearchgate.net This highlights the specific conditions required to achieve efficient metalation for each type of ion.

The stability of the final products is another important point of comparison. Studies on the stability of chlorophyllins (B1632289) derived from pine needles have shown that sodium copper chlorophyllin possesses the best stability under light irradiation, while this compound is noted for its superior stability at high temperatures. spgykj.com

The table below provides a comparative overview of the synthesis and properties of zinc, copper, and iron chlorophyllins.

| Feature | This compound (SZC) | Sodium Copper Chlorophyllin (SCC) | Sodium Iron Chlorophyllin (SIC) |

| Metal Interaction | Complex; may involve peripheral chelation before central insertion. researchgate.net | Direct replacement of central Mg²⁺. researchgate.net | Formation can be ambiguous; may produce pheophytin. researchgate.net |

| Optimal pH (Example) | 8 (in amaranth puree). mdpi.com | 6 (in amaranth puree). mdpi.com | N/A |

| Optimal Temp (Example) | 90°C (in amaranth puree). mdpi.com | 80°C (in amaranth puree). mdpi.com | N/A |

| Key Stability Feature | High thermal stability. spgykj.com | High light stability. spgykj.com | N/A |

| Solution Color | Emerald. spgykj.comnih.gov | Dark Green. spgykj.comnih.gov | Dark Brown. spgykj.comnih.gov |

Purification and Crystallization Techniques

Following synthesis, purification and crystallization are essential steps to isolate this compound of high purity and to obtain a stable, solid product.

Laboratory-Scale Purification (e.g., HPLC)

On a laboratory scale, purification and analysis are predominantly carried out using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a crucial method for assessing the purity of synthesized this compound. nih.govresearchgate.net Reversed-phase HPLC, often utilizing a C18 column, is effective for separating chlorophyllin derivatives from unreacted precursors and byproducts. nih.gov The purity of the compound can be quantified by analyzing the resulting chromatogram. researchgate.net

In addition to analytical HPLC, preparative chromatography techniques, such as column chromatography, can be used for purification. This method is employed to separate chlorophyll derivatives like pheophytin a and chlorophyll a from crude extracts before the zinc insertion step, ensuring a cleaner starting material for the metalation reaction. nih.gov

Industrial-Scale Purification (e.g., Recrystallization)

For industrial-scale production, recrystallization is a fundamental technique for purifying solid compounds. mt.com This method is based on the principle that the solubility of most solids increases with temperature. libretexts.org The general procedure involves dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. mt.comyoutube.com As the solution is allowed to cool slowly, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purer form, while impurities tend to remain dissolved in the solvent. libretexts.org

The resulting crystals are then separated from the solvent, typically through vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and subsequently dried. libretexts.org The final product from this process is typically a dark green or black crystalline powder with a metallic luster. nih.gov

Influence of Crystallization Kinetics on Product Morphology

The kinetics of the crystallization process have a profound influence on the morphology—specifically the size, shape, and purity—of the final this compound crystals. Key kinetic factors include the rate of cooling, the degree of supersaturation, and the level of agitation. strath.ac.uk

Generally, a slow cooling rate allows for the gradual and orderly growth of crystals. youtube.com This slow process typically results in larger, more well-defined, and purer crystals, as it provides sufficient time for molecules to arrange themselves correctly in the crystal lattice while excluding impurities. youtube.com Conversely, rapid cooling can lead to the rapid precipitation of smaller, less uniform crystals, which may trap impurities within the crystal structure. youtube.com

The level of supersaturation, which is the concentration of the solute beyond its equilibrium saturation point, is the driving force for crystallization. Controlling this parameter is essential for managing nucleation (the initial formation of crystal nuclei) and subsequent crystal growth. mt.com Agitation of the solution can also affect crystallization kinetics by influencing mass transfer and preventing the settling of crystals, which can lead to more uniform crystal growth. strath.ac.uk While specific studies on the crystallization kinetics of this compound are not widely available, these general principles of crystallization are directly applicable to optimizing the morphology and quality of the final product.

Advanced Spectroscopic and Structural Characterization

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic properties of sodium zinc chlorophyllin. The absorption of light in the UV and visible regions corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is dominated by π-π* transitions within the extensive conjugated system of the porphyrin macrocycle.

The UV-Vis absorption spectrum of this compound, like other porphyrins and their derivatives, is characterized by two principal features: the Soret band and the Q-bands. researchgate.netwikipedia.orgthermofisher.com

Soret Band: This is an extremely intense absorption peak located in the blue region of the spectrum, typically around 405 nm for zinc chlorophyllin derivatives. This band arises from a strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂). wikipedia.orgresearchgate.net Its high intensity is a hallmark of the porphyrin system.

Q-bands: These are a series of weaker absorption bands found in the longer wavelength region of the visible spectrum (typically 500-700 nm). researchgate.netresearchgate.net They correspond to the electronic transition from the ground state (S₀) to the first excited singlet state (S₁). The presence of multiple Q-bands is due to vibrational fine structure coupled with the electronic transition. In metalloporphyrins like this compound, the Q-band structure is simplified compared to the free-base porphyrin, often showing two main peaks. researchgate.net

The precise wavelengths and intensities of these bands are sensitive to the solvent environment, as solvent polarity can influence the energy levels of the molecular orbitals. fdbio-rptu.depeerj.com

| Spectral Band | Typical Wavelength Range (nm) | Associated Electronic Transition | Relative Intensity |

|---|---|---|---|

| Soret Band | ~405 | S₀ → S₂ | Very Strong |

| Q-bands | 500 - 700 | S₀ → S₁ | Weak to Moderate |

The coordination of a zinc ion (Zn²⁺) in the center of the porphyrin ring significantly influences the electronic spectrum. The replacement of the original magnesium ion or protons in a metal-free derivative with zinc alters the symmetry and electronic distribution of the macrocycle. rsc.org

The zinc ion, having a filled d-shell, lacks ligand field stabilization energy, leading to coordination geometries determined primarily by ligand properties. nih.gov Its coordination to the four nitrogen atoms of the porphyrin ring enforces a more rigid and planar structure. This change in symmetry and the inductive effect of the metal ion modify the energies of the π molecular orbitals. researchgate.net A key spectroscopic consequence is the simplification of the Q-band region from a four-band pattern (typical of free-base porphyrins) to a two-band pattern, which is characteristic of many metalloporphyrins. researchgate.net Furthermore, the coordination can lead to shifts in the absorption maxima of both Soret and Q-bands compared to other metallochlorophyllins. rsc.orgresearchgate.net

Fourier-Transform Infrared Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com

The FTIR spectrum of this compound provides clear evidence for its key structural components. The saponification process used to create chlorophyllin removes the phytol (B49457) tail of chlorophyll (B73375) and opens the isocyclic fifth ring, resulting in the formation of carboxylate groups. mdpi.com

Carboxylate Vibrations: The presence of sodium carboxylate groups (–COO⁻Na⁺) gives rise to characteristic strong absorption bands. The asymmetric stretching vibration of the C=O bond in the carboxylate anion is typically observed in the region of 1550-1650 cm⁻¹. rjb.ro The symmetric stretching vibration appears at a lower wavenumber, generally around 1400-1450 cm⁻¹.

Porphyrin Ring Vibrations: The complex structure of the porphyrin macrocycle results in numerous absorption bands. Key vibrations include C=C and C=N skeletal stretching within the pyrrole (B145914) rings, which are often found in the 1350-1550 cm⁻¹ region. researchgate.net C-H stretching vibrations of the methyl and ethyl side chains and the macrocycle itself are observed at higher wavenumbers, typically in the 2800-3000 cm⁻¹ range. rjb.ro

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| C-H Stretching | 2800 - 3000 | Alkyl side chains (methyl, ethyl) |

| C=O Asymmetric Stretching | 1550 - 1650 | Carboxylate (COO⁻) |

| C=C and C=N Skeletal Stretching | 1350 - 1550 | Porphyrin Ring |

| C=O Symmetric Stretching | 1400 - 1450 | Carboxylate (COO⁻) |

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. omicsonline.org It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Standard NMR experiments used for structural confirmation include:

¹H NMR: Identifies all unique proton environments and their relative numbers.

¹³C NMR: Identifies all unique carbon environments. For analogues like sodium copper chlorophyllin, characteristic peaks for C=N groups and aromatic CH₃ groups have been identified in the 70-77 ppm range. rjptonline.org

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY shows proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively, allowing for the unambiguous assignment of all signals and confirmation of the molecular structure. omicsonline.orghyphadiscovery.com

Careful sample preparation is essential for NMR analysis of chlorophyll derivatives, as they can be susceptible to oxidation and degradation, which can complicate spectral interpretation. ismar.org

Elemental Analysis for Stoichiometric Confirmation (e.g., Zinc Content)

While spectroscopic methods reveal the structure of the molecule, elemental analysis provides quantitative data on its atomic composition, which is crucial for confirming its stoichiometry. Techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) are used to precisely determine the amount of specific elements.

For this compound, the most critical parameter to confirm is the mass percentage of zinc. This measurement verifies that the zinc ion has been successfully incorporated into the porphyrin core in the correct 1:1 molar ratio. Research on this compound synthesized from pine needles has shown an experimentally determined zinc content of 9.14% by mass. nih.gov This value is in close agreement with the theoretical value of 8.93%, confirming the successful and complete substitution of the magnesium ion with zinc. nih.gov This stoichiometric confirmation is essential for verifying the purity and identity of the compound.

| Element | Theoretical Mass Fraction (%) | Experimentally Determined Mass Fraction (%) nih.gov |

|---|---|---|

| Zinc (Zn) | 8.93 | 9.14 |

High-Performance Liquid Chromatography for Purity and Isoform Distribution

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound. It allows for the separation, identification, and quantification of the various chlorophyllin species present in a sample. Commercial chlorophyllin is not a single chemical entity but rather a mixture of derivatives resulting from the alkaline hydrolysis of chlorophyll, which cleaves the phytol tail and opens the cyclopentanone (B42830) ring. This process, followed by the insertion of zinc, results in a variety of water-soluble isoforms.

The separation of this compound isoforms is typically achieved using reversed-phase HPLC (RP-HPLC). In this method, a non-polar stationary phase (often a C18 or ODS column) is used with a polar mobile phase. The various chlorophyllin derivatives are separated based on their differential polarities.

The composition of commercial chlorophyllin can be complex, containing a range of metallo-chlorins. While specific isoform distribution data for this compound is not extensively detailed in publicly available literature, analysis of analogous compounds like sodium copper chlorophyllin reveals the presence of various species, including metallo-isochlorin e4, metallo-chlorin e6, and metallo-chlorin p6. olympianwatertesting.comste-mart.com The relative abundance of these isoforms in a this compound sample would depend on the chlorophyll source and the specific manufacturing conditions. An HPLC analysis provides a chromatogram where each peak corresponds to a different isoform or impurity, allowing for a detailed profile of the sample's composition. For instance, a study involving this compound synthesized from pine needles confirmed its purity via HPLC analysis, demonstrating the technique's utility. researchgate.net

HPLC with a photodiode array (PDA) or UV-Vis detector is the standard methodology for assessing the purity of this compound. The chlorophyllin molecules exhibit strong absorbance in the blue region of the visible spectrum (the Soret band), typically around 400-420 nm. For this compound, the absorption peak has been noted at approximately 415 nm. researchgate.net

Purity is determined by calculating the area of the main chlorophyllin peaks relative to the total area of all peaks in the chromatogram at a specific wavelength. A high-purity sample will show one or a few major peaks with minimal contributions from other impurity peaks. Research has reported the purity of synthesized this compound to be as high as 96.3%. researchgate.net Quantification is achieved by creating a calibration curve using standards of known concentration. The peak area of the analyte in the sample is then compared to this curve to determine its concentration.

The table below outlines a typical set of parameters for an HPLC method suitable for the analysis of this compound, based on established methods for related chlorophyllin complexes. shimadzu.comnih.govnih.govnih.gov

| Parameter | Specification |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC (RP-HPLC) |

| Column | Inertsil ODS-2 or Luna C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with a mixture of Methanol (B129727) and acidified water (e.g., Methanol:Water (97:3, v/v) containing 1% acetic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | Diode Array Detector (DAD) or UV-Vis Detector set at the Soret band maximum (approx. 415 nm) |

| Injection Volume | 10-20 µL |

| Peak No. | Retention Time (min) | Component Identity | Peak Area | Area % |

|---|---|---|---|---|

| 1 | 4.8 | Impurity 1 | 15,300 | 0.8% |

| 2 | 8.2 | Zinc Chlorin (B1196114) e6 | 456,000 | 23.9% |

| 3 | 9.5 | Zinc Isochlorin e4 (Major) | 1,389,000 | 72.8% |

| 4 | 11.3 | Impurity 2 | 47,800 | 2.5% |

| Total | 1,908,100 | 100.0% | ||

| Total Purity (Main Isoforms) | 1,845,000 | 96.7% |

Atomic Absorption Spectroscopy for Metal Content Determination

Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific technique used for the quantitative determination of elemental composition. researchgate.netresearchgate.net For this compound, AAS is the primary method for accurately measuring the concentration of the central zinc atom, thereby verifying the compound's identity and quantifying its metal content. The technique relies on the principle that atoms absorb light at specific wavelengths characteristic of that element. ste-mart.com

The analysis of zinc by AAS involves several key steps. First, the sample of this compound must be prepared to liberate the zinc atoms from the organic porphyrin structure. This is typically achieved through acid digestion, where the compound is heated with strong acids (e.g., nitric acid) to break down the organic matrix, leaving the metal ions in an aqueous solution. drawellanalytical.com

This prepared solution is then introduced into the AAS instrument, where it is nebulized into a fine aerosol and passed into a high-temperature flame (commonly an air-acetylene flame). nemi.gov The heat from the flame atomizes the sample, converting the zinc ions into free, ground-state atoms. A hollow cathode lamp containing zinc emits light at the element's characteristic wavelength (213.9 nm). This light beam is directed through the atomized sample in the flame. The ground-state zinc atoms absorb this light, and a detector measures the reduction in light intensity. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of zinc atoms in the sample. researchgate.net

Quantification is performed by comparing the absorbance of the sample to a calibration curve prepared from a series of zinc standard solutions of known concentrations. nemi.gov This method allows for precise and accurate determination of the zinc content, ensuring the product meets its specifications.

Below is an example data table illustrating the results from a typical AAS analysis for zinc content in a this compound sample.

| Sample/Standard | Absorbance at 213.9 nm | Calculated Zn Concentration (µg/mL) |

|---|---|---|

| Blank | 0.001 | 0.00 |

| Standard 1 (1.0 µg/mL) | 0.152 | 1.00 |

| Standard 2 (2.0 µg/mL) | 0.301 | 2.00 |

| Standard 3 (3.0 µg/mL) | 0.448 | 3.00 |

| This compound Sample (Prepared Solution) | 0.255 | 1.68 |

Physicochemical Properties and Stability Mechanisms

Photo-stability and Photo-degradation Pathways

While Sodium Zinc Chlorophyllin is considered to have stable characteristics upon exposure to light, prolonged irradiation, particularly in the ultraviolet (UV) spectrum, can induce degradation. tea-science.com Its stability is comparatively higher than natural chlorophyll (B73375) but appears to be less robust than its copper-containing counterpart, Sodium Copper Chlorophyllin (SCC), which has shown superior stability against light irradiation. researchgate.net The degradation process is primarily oxidative, targeting the conjugated porphyrin ring system which is responsible for the molecule's color and photochemical properties.

The photodegradation of metallo-chlorophyllins like SZC is an oxygen-dependent process. ceon.rs Upon absorption of photons, the chlorophyllin molecule can act as a photosensitizer, leading to the formation of reactive oxygen species (ROS) which then attack the porphyrin structure. Studies on the closely related Sodium Copper Chlorophyllin show that UV irradiation leads to the formation of several oxidized byproducts. ceon.rs The reaction pathways likely involve the addition of oxygen across the double bonds of the chlorin (B1196114) ring, leading to the formation of unstable intermediates that subsequently break down. ceon.rs This oxidative cleavage of the tetrapyrrole macrocycle results in the formation of smaller, colorless degradation products and a loss of the characteristic green color. ceon.rs Mass spectrometry analysis of irradiated SCC has identified the formation of products with increased molecular mass, confirming oxidative additions to the parent molecule. ceon.rs

The rate of photodegradation is directly influenced by the intensity and wavelength of the light source. Studies conducted on SCC using controlled UVB irradiation demonstrate that the degradation of the primary chlorophyllin components follows first-order kinetics. ceon.rsdntb.gov.ua In one such study, an aqueous solution of commercial SCC was irradiated with a UVB source emitting an energy flux of 12 W/m². The degradation was monitored over 60 minutes, showing a significant loss of the primary chlorophyllin components. ceon.rsdntb.gov.ua The degradation constant for a major component, copper chlorin e6, was determined to be in the range of 7.02 × 10⁻² min⁻¹. ceon.rsdntb.gov.ua Although specific kinetic data for SZC under varying irradiance levels is not extensively detailed in the available literature, this provides a model for the expected behavior, where higher irradiance would lead to an accelerated rate of degradation.

Below is a representative data table illustrating the first-order degradation kinetics for components of a closely related metallo-chlorophyllin (Sodium Copper Chlorophyllin) under controlled UV irradiation, which serves as a model for SZC behavior.

| Irradiation Time (minutes) | Component A Remaining (%) | Component B Remaining (%) |

|---|---|---|

| 0 | 100.0 | 100.0 |

| 10 | 65.2 | 60.5 |

| 20 | 42.5 | 36.6 |

| 30 | 27.8 | 22.2 |

| 40 | 18.1 | 13.5 |

| 50 | 11.8 | 8.2 |

| 60 | 7.7 | 5.0 |

This interactive table is based on first-order degradation principles observed in metallo-chlorophyllin studies. ceon.rs

Thermal Stability and Degradation Kinetics

This compound exhibits good thermal stability, a property that is significantly enhanced compared to native chlorophyll. tea-science.com Research confirms that Zn-chlorophyll can maintain its bright green color even in extreme environments, including at temperatures of 100°C. nih.gov This heightened stability is attributed to the stronger coordination of the zinc ion within the tetrapyrrole ring compared to magnesium, which results in higher bond energy. nih.gov

The thermal degradation of metallo-chlorophyllins in aqueous solutions typically follows first-order reaction kinetics. researchgate.netnih.gov This indicates that the rate of degradation at a given temperature is proportional to the concentration of the chlorophyllin. The temperature dependence of the reaction rate constant can be described by the Arrhenius equation. For the analogous SCC, the activation energy for thermal degradation has been calculated to be approximately 13.3 ± 0.8 kcal/mol. researchgate.netnih.gov This value quantifies the energy barrier that must be overcome for degradation to occur and is a key parameter in assessing the molecule's thermal integrity. High temperatures provide the necessary energy to initiate reactions such as the cleavage of the porphyrin ring, leading to irreversible structural changes.

The primary observable effect of thermal degradation is the loss of color. Studies on Zn-chlorophyll have shown that it has a high degree of color retention, remaining green even in acidic environments at high temperatures. nih.gov The degradation process, particularly at very high temperatures or during prolonged heating, leads to a discoloration from green to olive-brown. This color change is a direct result of the breakdown of the porphyrin macrocycle. Spectroscopic analysis, specifically monitoring the absorbance in the Soret region (around 405-415 nm for metallo-chlorophyllins) and the Q-band (around 630-670 nm), is used to quantify these structural changes and the associated loss of color. nih.govnih.gov A decrease in absorbance at these characteristic peaks is indicative of the degradation of the chlorophyllin structure.

The following table summarizes the thermal degradation rate constants for Sodium Copper Chlorophyllin at various temperatures, providing a kinetic model applicable to metallo-chlorophyllins like SZC.

| Temperature (°C) | Rate Constant (k) x 10-3 min-1 | Half-life (t1/2) in minutes |

|---|---|---|

| 60 | 1.1 | 630 |

| 70 | 2.5 | 277 |

| 80 | 5.6 | 124 |

| 90 | 12.1 | 57 |

| 100 | 25.5 | 27 |

Data is representative of first-order thermal degradation kinetics for metallo-chlorophyllins based on studies of SCC. researchgate.netnih.gov

pH Sensitivity and Structural Transformations

This compound is reported to be stable over a wide pH range, specifically from pH 2.8 to 12.78. tea-science.com This broad stability contrasts with natural chlorophyll, which is highly susceptible to degradation under acidic conditions, leading to the formation of brownish pheophytin upon the loss of the central magnesium ion. The robust nature of the zinc-coordination bond in SZC prevents this demetallation reaction under moderately acidic conditions. nih.gov

In strongly acidic conditions (below pH 2.8) or strongly alkaline conditions (above pH 12.78), structural transformations are expected to occur. High concentrations of hydrogen ions can lead to isomerization of the chlorophyllin structure. researchgate.net While specific details on the isomerization of SZC are limited, in porphyrin chemistry this can involve tautomeric shifts or changes in the stereochemistry of the molecule's side chains. In highly alkaline environments, while solubility may be enhanced, the integrity of the ester groups (if any remain from the synthesis process) and the isocyclic ring of the porphyrin can be compromised through hydrolysis reactions. Spectroscopic monitoring of the Soret band (absorption peak around 415 nm for SZC) is a key method for detecting these pH-induced structural changes, as alterations to the porphyrin ring's electronic environment will cause shifts in its characteristic absorption spectrum. nih.govresearchgate.net

Effects of Acidic and Alkaline Conditions on Solubility and Conformation

The stability and solubility of this compound are significantly influenced by the pH of the surrounding medium. The molecule's structure, which includes carboxyl groups, makes it susceptible to conformational changes under varying hydrogen ion concentrations.

In alkaline conditions (pH > 10) , this compound exhibits enhanced solubility. This is attributed to the deprotonation of the carboxylic acid groups on the porphyrin ring. The resulting negative charges increase the molecule's polarity and its affinity for aqueous solutions, leading to greater solubility. All three chlorophyll derivatives, including this compound, are reported to be easily soluble in water. nih.gov

Conversely, acidic conditions (pH < 4) induce significant structural changes and reduce solubility. As the pH decreases, the carboxyl groups become protonated. This neutralizes the negative charges on the molecule, reducing its hydrophilicity and leading to aggregation. researchgate.net This phenomenon, where the net charge is neutralized in acidic environments (around pH 3.5), can cause the particles to aggregate and precipitate out of the solution. researchgate.net The heat generated during some processing steps, like alkaline treatment of olives, can also foster a pheophytinization reaction, which typically occurs under acidic conditions but is promoted by increased temperature. nih.gov

Studies on related chlorophyllin compounds, such as sodium copper chlorophyllin, have shown that at a pH of 3.5, the ZP (zeta-potential) value can be positive, which is attributed to the positive charge of the central metal cation. researchgate.net This charge neutralization and subsequent aggregation is a key factor in the reduced stability and solubility of chlorophyllins (B1632289) in acidic media. researchgate.net The stability of zinc complexes with fulvic acids, another type of organic molecule, also shows a similar trend, with increased stability at higher pH levels (6-7). mdpi.com

Isomerization and Precipitation Phenomena

Isomerization and precipitation are critical phenomena affecting the stability of this compound, particularly in response to pH changes. While specific isomerization pathways for this compound are not extensively detailed in the provided research, precipitation is a well-documented consequence of acidic conditions.

Precipitation of chlorophyllins in acidic environments is primarily driven by the loss of solubility. As discussed previously, the protonation of carboxyl groups under acidic conditions (pH < 4) neutralizes the molecule's charge, leading to the formation of aggregates. researchgate.net When these aggregates become large enough, they precipitate out of the solution. This limits the application of chlorophyllins in acidic products. researchgate.net

The stability against precipitation can be influenced by interactions with other molecules. For instance, anionic polysaccharides like xanthan gum and sodium alginate have been shown to mitigate the aggregation and precipitation of copper chlorophyllin in acidic solutions (pH 3.0 and 5.0) by preventing particle accumulation through electrostatic interactions. researchgate.net

While the term "isomerization" can refer to various structural rearrangements, in the context of chlorophylls (B1240455), it can include processes like allomerization (oxidation at the isocyclic ring), which can occur under mildly alkaline conditions. nih.gov However, the most prominent pH-driven phenomenon for this compound is aggregation and subsequent precipitation in acidic media.

Redox Chemistry and Electron Transfer Processes

Oxidation and Reduction Mechanisms

The redox chemistry of this compound is central to its function as an antioxidant. Oxidation is a chemical process that involves the loss of electrons, while reduction involves the gain of electrons. masterorganicchemistry.comlibretexts.org The antioxidant activity of chlorophyll derivatives is associated with their ability to counteract harmful oxidation processes in biological systems.

The primary antioxidant mechanism for chlorophylls and their derivatives involves scavenging free radicals. researchgate.net Reactive oxygen species (ROS), such as superoxide (B77818) (O₂•−) and hydroxyl (•OH) radicals, are highly reactive molecules that can cause cellular damage. researchgate.net this compound can neutralize these radicals, thereby mitigating oxidative stress.

The mechanism of antioxidant activity for natural chlorophyll derivatives may not be based on the donation of a hydrogen atom, which is a common mechanism for many antioxidants. nih.gov Instead, it is suggested that they may act by protecting fatty acids (like linoleic acid) against oxidation or by preventing the decomposition of hydroperoxides. nih.gov This indicates a complex mechanism that may involve multiple pathways. The central metal ion in the chlorophyllin structure is known to play a role in its antioxidant activity. nih.gov

In some contexts, particularly under illumination, chlorophylls can exhibit pro-oxidant activity. This involves the transfer of energy from an excited chlorophyll molecule to oxygen, forming reactive oxygen species. nih.gov However, in dark conditions, they generally act as antioxidants. nih.gov

Electron Donation and Acceptance Capabilities

The ability of this compound to participate in electron transfer processes underpins its redox activity. This includes both donating electrons to act as a reducing agent and accepting energy or electrons, particularly in photochemical reactions.

Electron Donation: this compound demonstrates significant electron-donating capability, which is often measured as its "reducing power." In comparative studies, the reducing power of this compound was found to be excellent, although about half that of the potent antioxidant ascorbic acid. nih.gov At a concentration of 0.5 mg/mL, the absorbance value for this compound in a reducing power assay was above 1.0, indicating substantial activity. nih.gov This ability to donate electrons is fundamental to its role in scavenging free radicals and reducing oxidized species. nih.gov The process of reduction results in a net increase in the number of C-H bonds or a decrease in C-O bonds in the molecule being reduced. masterorganicchemistry.com

Electron Acceptance and Transfer: Chlorophyll and its derivatives are light-harvesting pigments that can absorb photons, which promotes them to an excited state. researchgate.netdntb.gov.ua In this excited state, the molecule's reduction potential changes, and it can transfer an electron to an acceptor molecule or an electrode. researchgate.netdntb.gov.ua This process is fundamental to photosynthesis and is utilized in applications like organic solar cells. dntb.gov.ua The singlet and triplet excited state energies for chlorophyllin correspond to reduction potentials that enable electron transfer. researchgate.net This capacity to absorb light energy and initiate electron transfer highlights its role as an electron acceptor and subsequent donor in photochemical processes. researchgate.netnih.gov

The following tables present comparative data on the antioxidant activities of this compound (SZC) against other chlorophyllin derivatives and a standard antioxidant.

Table 1: DPPH Radical Scavenging Activity This table shows the percentage of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals scavenged by different compounds at varying concentrations.

| Compound | Concentration (mg/mL) | Scavenging Activity (%) |

| Ascorbic Acid | 0.025 | 98.5 |

| Sodium Copper Chlorophyllin (SCC) | 5.0 | 93.5 |

| Sodium Copper Chlorophyllin (SCC) | 10.0 | 98.8 |

| This compound (SZC) | 5.0 | 37.9 |

| This compound (SZC) | 10.0 | 69.9 |

| Sodium Iron Chlorophyllin (SIC) | 5.0 | 26.5 |

| Sodium Iron Chlorophyllin (SIC) | 10.0 | 91.4 |

Data sourced from a 2011 study on the antioxidant activities of chlorophyllins from pine needles. nih.gov

Table 2: Half Maximal Effective Concentration (EC₅₀) for Antioxidant Activities This table displays the EC₅₀ values, representing the concentration of a compound required to achieve 50% of its maximum effect. A lower EC₅₀ indicates higher potency.

| Compound | DPPH Scavenging EC₅₀ (mg/mL) | β-Carotene Bleaching EC₅₀ (mg/mL) |

| Ascorbic Acid | 0.009 | 4.0 |

| Sodium Copper Chlorophyllin (SCC) | 2.6 | 0.90 |

| This compound (SZC) | ~7.0 | 0.04 |

| Sodium Iron Chlorophyllin (SIC) | ~7.0 | 0.38 |

Data sourced from a 2011 study on the antioxidant activities of chlorophyllins from pine needles. nih.gov

Mechanistic Investigations in Biological Systems in Vitro and Pre Clinical Animal Models

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

Sodium zinc chlorophyllin has demonstrated notable antioxidant capabilities through multiple mechanisms. These include the direct scavenging of free radicals, the reduction of oxidized species, and the inhibition of lipid peroxidation.

Direct Radical Scavenging Activities (e.g., DPPH, O2•-)

In vitro assays have confirmed the ability of this compound to directly neutralize harmful free radicals. One study demonstrated its capacity to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide (B77818) anion (O2•-). nih.gov While its DPPH radical scavenging activity was found to be lower than that of the potent antioxidant ascorbic acid, it exhibited a significant, concentration-dependent effect. nih.gov Notably, its scavenging activity against the superoxide radical was found to be superior to that of ascorbic acid. nih.gov

The scavenging effects of this compound on DPPH radicals increase with concentration. nih.gov For instance, at a concentration of 5 mg/mL, the scavenging activity was observed to be 37.9%. nih.gov

| Compound | Concentration (mg/mL) | DPPH Radical Scavenging Activity (%) |

| This compound | 5 | 37.9 |

| This compound | 10 | 69.9 |

| Ascorbic Acid | 0.025 | 98.5 |

Reducing Power Mechanisms

The reducing power of a compound is a key indicator of its potential antioxidant activity, reflecting its ability to donate electrons and neutralize free radicals. This compound has been shown to possess considerable reducing power. nih.gov In comparative studies, its reducing power was found to be significant, with absorbance values of approximately 1.0 at a concentration of 0.5 mg/mL, which is about half that of ascorbic acid under similar experimental conditions. nih.gov This demonstrates a potent ability to reduce oxidized intermediates, thereby preventing oxidative chain reactions.

Inhibition of Lipid Peroxidation in Model Systems

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage. This compound has been evaluated for its ability to inhibit this process using the β-carotene bleaching assay, a common in vitro model for lipid peroxidation. nih.gov In this assay, the compound demonstrated a very high level of activity, with a reported EC50 (the concentration required to achieve 50% of the maximum effect) of 0.04 mg/mL. nih.gov This indicates a strong capacity to protect lipids from peroxidative damage.

Comparative Antioxidant Efficacy with Other Metallochlorophyllins

The antioxidant properties of this compound have been compared with other metallochlorophyllins, such as sodium copper chlorophyllin and sodium iron chlorophyllin. nih.gov In several key antioxidant assays, this compound exhibited superior efficacy at lower concentrations. nih.gov For example, in the β-carotene bleaching assay, the EC50 of this compound (0.04 mg/mL) was significantly lower than that of sodium iron chlorophyllin (0.38 mg/mL) and sodium copper chlorophyllin (0.90 mg/mL), indicating a much stronger inhibitory effect on lipid peroxidation. nih.gov

| Compound | EC50 in β-carotene Bleaching Assay (mg/mL) |

| This compound | 0.04 |

| Sodium Iron Chlorophyllin | 0.38 |

| Sodium Copper Chlorophyllin | 0.90 |

| Ascorbic Acid | 4.0 |

Photobiological Mechanisms and Photosensitization

The potential for this compound to act as a photosensitizer is an area of scientific interest, given the known photodynamic properties of other chlorophyll (B73375) derivatives. Photosensitizers are molecules that can be activated by light to produce reactive oxygen species, such as singlet oxygen, which can have therapeutic applications.

Singlet Oxygen Generation Pathways

Photo-induced Electron Transfer in Model Systems

This compound, a metalloporphyrin, possesses significant photoactive properties rooted in its chemical structure. As a derivative of chlorophyll, its extended π-conjugated system allows for the strong absorption of light, promoting the molecule to an electronically excited state. This excited state is the initiator of subsequent photochemical reactions, including electron transfer. In model systems, the study of this compound and its close analogs, such as zinc porphyrins, serves to elucidate the fundamental mechanisms of photo-induced electron transfer (PET).

Upon absorption of a photon, the zinc chlorophyllin molecule is elevated from its ground state (S₀) to a short-lived singlet excited state (S₁). From this state, it can undergo intersystem crossing to a more stable, longer-lived triplet excited state (T₁). This triplet state is a potent redox agent, capable of initiating electron transfer. In the presence of a suitable electron acceptor, the excited zinc chlorophyllin can donate an electron, resulting in the formation of a chlorophyllin cation radical (Chl•⁺) and an acceptor anion radical. This process is a cornerstone of its function as a photosensitizer.

Studies using lipid bilayer systems as a biological mimic have demonstrated that chlorophyll derivatives, upon blue-light irradiation, can generate a cation radical, identifiable by its characteristic broad singlet signal in electron spin resonance (ESR) spectroscopy. This confirms the molecule's capacity to undergo photo-induced electron transfer. Similarly, investigations with water-soluble zinc porphyrins—structurally analogous to zinc chlorophyllin—have shown efficient photo-induced electron transfer to acceptor molecules like methyl viologen. The efficiency of this process can be modulated by the surrounding microenvironment, such as complex formation with polymers, which can control the interaction between the photosensitizer and the electron acceptor. The central zinc ion plays a crucial role in these processes, influencing the electronic and photochemical properties of the porphyrin ring system.

Energy Transfer Processes in Biological Mimics

Beyond direct electron transfer, the excited triplet state (T₁) of this compound is pivotal in mediating energy transfer processes, particularly to molecular oxygen (O₂). This mechanism is fundamental to the Type II pathway of photodynamic therapy (PDT), where zinc-chlorophyll derivatives have been extensively studied as photosensitizers. In this process, the triplet-state chlorophyllin transfers its excitation energy to ground-state triplet oxygen (³O₂), which is abundant in most biological tissues.

This energy transfer elevates the oxygen molecule to its highly reactive, cytotoxic singlet state (¹O₂). Singlet oxygen is a potent oxidizing agent that can react with a wide array of biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage. The high quantum yield of singlet oxygen production is a desirable characteristic for photosensitizers, and zinc-substituted chlorophyll derivatives have shown significant efficacy in this regard.

Furthermore, the principles of energy transfer involving zinc chlorins have been harnessed in the development of artificial light-harvesting systems that mimic natural photosynthesis. In these biological mimics, zinc chlorin (B1196114) molecules are designed to self-assemble into highly ordered structures, such as antiparallel stacks. Within these assemblies, the close proximity of the chromophores allows for efficient energy transfer via excitonic coupling. This process enables the capture and migration of light energy through the stacked system, demonstrating a biomimetic approach to artificial photosynthesis and supramolecular electronics.

Enzyme Interaction Mechanisms

Chlorophyllin, the parent structure of this compound, has been demonstrated to be a non-specific inhibitor of various cytochrome P450 (CYP450) enzymes in in vitro studies using human and rat liver microsomes. These enzymes are central to Phase I biotransformation, responsible for metabolizing a vast range of xenobiotics. Research on sodium copper chlorophyllin, the most extensively studied analog, has shown that it can inhibit the activity of multiple CYP450 isoforms. This inhibition is considered a key mechanism for the compound's ability to neutralize the mutagenic effects of various carcinogens that require metabolic activation by these enzymes.

The mechanism appears to be multifaceted, involving not only the potential for direct inhibition of enzyme activity but also the destruction of the P450 enzyme itself in the presence of an NADPH-generating system. The inhibition has been described as non-specific, affecting a range of P450-mediated reactions.

Specifically for this compound, the presence of the zinc ion introduces an additional, distinct inhibitory mechanism. Independent studies have shown that the zinc ion (Zn²⁺) can specifically inhibit the activity of CYP3A4, a major human drug-metabolizing enzyme. The proposed mechanism for this inhibition is not a direct interaction with the enzyme's active site but rather the prevention of the stimulatory effect that cytochrome b₅ has on CYP3A4 activity. The Zn²⁺ ion was found to inhibit the CO-binding spectra of CYP3A4 only in the presence of cytochrome b₅, suggesting an interference with the functional interaction between these two proteins.

| CYP450-Mediated Activity | Inhibition by Chlorophyllin (in vitro) |

| Ethoxyresorufin O-deethylation | Inhibited |

| Benzyloxyresorufin O-debenzylation | Inhibited |

| Coumarin 7-hydroxylation | Inhibited |

| 7-Ethoxycourmarin O-deethylation | Inhibited |

| Benzo[a]pyrene 3-hydroxylation | Inhibited |

| Chlorzoxazone 6-hydroxylation | Inhibited |

| Testosterone 6β-hydroxylation (CYP3A4) | Inhibited (by Zn²⁺) |

Table 1: Summary of Cytochrome P450 activities reported to be inhibited by chlorophyllin or its constituent metal ion in preclinical models. Data is primarily based on studies of sodium copper chlorophyllin, with specific findings for Zn²⁺ noted.

In addition to interacting with Phase I enzymes, this compound and related compounds engage with Phase II biotransformation enzymes, which are typically involved in detoxification pathways through conjugation reactions.

Induction of Phase II Enzymes: Chlorophyllin has been identified as a significant inducer of mammalian Phase II cytoprotective genes. sietjournals.com A key enzyme induced by chlorophyllin is NAD(P)H:quinone oxidoreductase 1 (NQO1). sietjournals.com The induction of NQO1 is a crucial cellular defense mechanism against oxidative stress and electrophilic carcinogens. This activity positions chlorophyllin as a modulator of protective enzymatic pathways, enhancing the cell's capacity to neutralize harmful compounds. sietjournals.com

Inhibition of Phase II Enzymes: Conversely, chlorophyllin has also been shown to inhibit the activity of certain Phase II enzymes. Studies have demonstrated that chlorophyllin can act as an inhibitor of Glutathione (B108866) S-transferase P1-1 (GSTP1). agriculturejournals.czutah.edu GSTs are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of substrates, a critical step in the detoxification of many xenobiotics. GSTP1 is often overexpressed in tumor cells and is associated with drug resistance. By inhibiting this enzyme, chlorophyllin may interfere with cellular detoxification processes and potentially modulate the efficacy of other therapeutic agents. agriculturejournals.czutah.edu

| Biotransformation Enzyme | Observed Interaction | System |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Induction | Mammalian cells |

| Glutathione S-transferase P1-1 (GSTP1) | Inhibition | In vitro / In vivo (rats) |

Table 2: Documented interactions of chlorophyllin with select Phase II biotransformation enzymes in preclinical models.

Metal Chelation and Detoxification Mechanisms (In Vitro/Animal Models)

In vivo experiments in plants have shown that heavy metal ions such as mercury (Hg), copper (Cu), cadmium (Cd), nickel (Ni), and lead (Pb) can substitute the central magnesium atom in natural chlorophyll. oup.com This substitution, while damaging to the plant's photosynthetic machinery, demonstrates the inherent affinity of the chlorophyllin ring for these heavy metals. oup.com The formation of these heavy metal-chlorophyll complexes effectively immobilizes the metal ions. oup.com

Theoretical studies using Density Functional Theory (DFT) have further explored this mechanism, analyzing the electronic structure and bonding characteristics of metal-chlorophyll complexes. These studies confirm that the chlorophyll macrocycle can form stable complexes with heavy metals like lead, mercury, and cadmium. researchgate.net The process involves the replacement of the central metal ion, leading to the formation of a thermodynamically stable complex that sequesters the toxic metal. researchgate.net While specific binding affinity constants for this compound with a range of heavy metals are not extensively documented in comparative tables, the collective evidence from experimental and computational models confirms its strong potential for heavy metal chelation.

| Heavy Metal Ion | Evidence of Chelation/Binding by Chlorophyllin Structure |

| Lead (Pb²⁺) | Confirmed by in vivo (plant) and theoretical (DFT) studies. oup.comresearchgate.net |

| Mercury (Hg²⁺) | Confirmed by in vivo (plant) and theoretical (DFT) studies. oup.comresearchgate.netnih.gov |

| Cadmium (Cd²⁺) | Confirmed by in vivo (plant) and theoretical (DFT) studies. oup.comresearchgate.netnih.gov |

| Copper (Cu²⁺) | Confirmed by in vivo (plant) studies. oup.com |

| Nickel (Ni²⁺) | Confirmed by in vivo (plant) studies. oup.com |

Table 3: Heavy metal ions shown to form stable complexes with the chlorophyllin macrocycle in preclinical or theoretical models.

Role in Preventing Metal Accumulation in Biological Systems (Animal Models)

This compound serves as a delivery vehicle for zinc, an essential trace element known to play a protective role against the accumulation and toxicity of various heavy metals. tandfonline.comnih.gov In animal models, zinc supplementation has demonstrated efficacy in mitigating the adverse effects of exposure to toxic metals such as lead, cadmium, and arsenic. nih.gov The protective mechanisms of zinc are multifaceted, involving the reduction of oxidative stress, restoration of zinc-dependent protein functions, and decreasing the buildup of toxic metals in vital organs. nih.gov

Research findings indicate that zinc can competitively inhibit the uptake and transport of heavy metals within the plant body, a mechanism that may have parallels in animal systems. frontiersin.org Studies on rodent models have shown that zinc supplementation, either before or during exposure to metals like depleted uranium, lead, and cadmium, is protective against their toxicity. nih.gov The presence of adequate zinc levels can enhance the excretion of these harmful metals. nih.gov Furthermore, the toxic effects of metals are often more severe in states of zinc deficiency. nih.gov By providing a bioavailable source of zinc, this compound may contribute to these protective effects, helping to reduce the accumulation of other harmful metals in biological systems.

Anti-inflammatory Mechanisms (In Vitro Studies)

This compound (SZC) has been recognized for its anti-inflammatory properties, a characteristic shared with other chlorophyllin derivatives like sodium copper chlorophyllin (SCC). tandfonline.cominnovationforever.com In vitro studies suggest that SZC can reduce inflammatory responses. innovationforever.com The anti-inflammatory effects of zinc itself are well-documented; zinc supplementation can suppress the production of inflammatory cytokines in cellular models stimulated by lipopolysaccharide (LPS). tandfonline.com The mechanism often involves the modulation of key signaling pathways involved in inflammation. For instance, chlorophyllin has been shown to inhibit the NF-κB pathway, a central regulator of inflammatory responses. frontiersin.orgnih.gov

A key aspect of the anti-inflammatory action of chlorophyllin, the parent structure of SZC, is its ability to modulate the production of nitric oxide (NO), a significant signaling molecule in inflammation. mdpi.com In vitro studies using RAW 264.7 murine macrophage cells have demonstrated that chlorophyllin effectively inhibits nitric oxide production when these cells are stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls that triggers a strong inflammatory response. nih.govresearchgate.net This inhibition occurs in a dose-dependent manner. nih.govresearchgate.net The overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory process, and its suppression is a key target for anti-inflammatory agents. nih.gov Studies on zinc-deficient rats have shown that a lack of zinc leads to an overproduction of NO following LPS injection, suggesting that zinc plays a crucial role in regulating this inflammatory mediator. nih.gov

The reduction in nitric oxide production by chlorophyllin is directly linked to its effect on the expression of the inducible nitric oxide synthase (iNOS) enzyme. nih.govresearchgate.net Research has shown that chlorophyllin treatment decreases the LPS-induced expression of iNOS mRNA in a concentration-dependent manner. nih.govresearchgate.net This suppression is mediated through the inhibition of the transcription factor NF-κB, which is a primary regulator of the iNOS gene. nih.govnih.gov Chlorophyllin has been observed to down-regulate the DNA binding activity of NF-κB. nih.gov

Similarly, zinc has been shown to down-regulate the expression of iNOS at both the mRNA and protein levels in endothelial cells. nih.govresearchgate.net Zinc inhibits the transactivation activity of NF-κB, thereby limiting the high-output production of NO derived from iNOS during inflammation. nih.govresearchgate.net Therefore, the zinc component of this compound likely contributes significantly to the compound's ability to suppress iNOS expression and subsequent NO-mediated inflammation.

Antimicrobial Mechanisms (In Vitro Studies)

This compound exhibits antimicrobial properties, leveraging the inherent activities of both the chlorophyllin molecule and the zinc ion. Chlorophyllin derivatives have been shown to possess antibacterial activity, and zinc itself is known to inhibit microbial growth. mdpi.comtubitak.gov.tr For instance, sodium copper chlorophyllin has demonstrated antimicrobial activity against the gram-positive bacterium Staphylococcus aureus. researchgate.net The combination of these components in a single compound provides a basis for its use against various microbial threats.

The antimicrobial potential of chlorophyllin has been demonstrated against a range of bacteria. In one study, chlorophyllin extract exhibited significant zones of inhibition against various isolates of Streptococcus mutans, a bacterium associated with dental caries. mdpi.comnih.gov The recorded inhibitory zones in an agar (B569324) well diffusion assay ranged from 32 mm to 40 mm. mdpi.comnih.gov

Zinc compounds, such as zinc acetate (B1210297), have also been shown to inhibit the growth of bacteria including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. tubitak.gov.tr The mechanism for zinc's antibacterial action may involve binding to the microbial membranes, which prolongs the lag phase of the growth cycle and increases the time required for cell division. tubitak.gov.tr Gram-positive bacteria have been found to be particularly susceptible to zinc ions. tubitak.gov.tr

| Compound | Microorganism | Assay | Result | Reference |

|---|---|---|---|---|

| Chlorophyllin Extract (100 µL) | Streptococcus mutans (isolates) | Agar Well Diffusion | 32 mm - 40 mm inhibition zone | mdpi.comnih.gov |

| Zinc Acetate | Staphylococcus aureus | Spectrophotometry (Broth) | Inhibited growth (p<0.05) | tubitak.gov.tr |

| Zinc Acetate | Staphylococcus epidermidis | Spectrophotometry (Broth) | Inhibited growth (p<0.05) | tubitak.gov.tr |

| Zinc Acetate | Pseudomonas aeruginosa | Spectrophotometry (Broth) | Inhibited growth (p<0.05) | tubitak.gov.tr |

Bacterial biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Both chlorophyllin and zinc have demonstrated the ability to interfere with biofilm formation. mdpi.comnih.gov Chlorophyllin has been shown to be effective against the biofilms of S. mutans, reducing the biofilm strength of multiple isolates. mdpi.comnih.gov This suggests that this compound could play a role in managing biofilm-associated infections.

Zinc compounds have also been extensively studied for their anti-biofilm properties. Zinc chloride, for example, has been shown to significantly inhibit biofilm formation by clinically relevant bacteria such as P. aeruginosa, E. aerogenes, and S. aureus. nih.gov Similarly, zinc-based nanoparticles can effectively reduce biofilm formation. researchgate.net While high concentrations of zinc can inhibit biofilm formation, some studies have noted that increased zinc availability can, under certain conditions, enhance the initial stages of biofilm formation for some bacteria like Streptococcus pneumoniae, highlighting the complexity of its role. nih.gov

| Compound | Microorganism | Effect | Reference |

|---|---|---|---|

| Chlorophyllin | Streptococcus mutans | Reduces biofilm strength | mdpi.comnih.gov |

| Zinc Chloride | Pseudomonas aeruginosa | Inhibited biofilm formation by 55-70% | nih.gov |

| Zinc Chloride | Enterobacter aerogenes | Inhibited biofilm formation by 55-70% | nih.gov |

| Zinc Chloride | Staphylococcus aureus | Inhibited biofilm formation by 55-70% | nih.gov |

Coordination Chemistry and Metal Ion Exchange Dynamics

Role as a Model Compound for Metalloporphyrin Studies

Sodium zinc chlorophyllin serves as an important model compound for investigating the fundamental principles of metalloporphyrin chemistry. Its closed-shell d¹⁰ zinc(II) center simplifies the electronic structure, providing a diamagnetic baseline for comparative studies with paramagnetic metalloporphyrins containing transition metals like copper(II) and iron(II). This allows researchers to isolate and understand the effects of the central metal ion on the photophysical and photochemical properties of the porphyrin macrocycle.

Zinc(II) porphyrins, including this compound, are particularly useful for studying:

Photophysical Properties: Due to their strong absorption in the visible region, high fluorescence quantum yields, and long-lived excited states, zinc porphyrins are excellent models for understanding energy and electron transfer processes, which are central to photosynthesis and various optoelectronic applications. nih.gov

Electronic Structure: The systematic addition of peripheral substituents to zinc porphyrins allows for a detailed examination of their effects on the electronic structure, providing insights that are broadly applicable to other metalloporphyrins. nih.gov

Axial Ligation: The unambiguous +2 oxidation state of the zinc ion simplifies the study of how different axial ligands influence the physicochemical properties of metalloporphyrins. nih.gov

The water solubility of this compound further enhances its utility as a model system, allowing for studies in aqueous environments that are more relevant to biological systems.

Ligand Field Theory Applications to Zinc Coordination

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in coordination complexes. britannica.comwikipedia.org In the case of this compound, the central zinc(II) ion has a d¹⁰ electron configuration, meaning all five d-orbitals are completely filled.

According to LFT, in a square planar or distorted octahedral coordination environment imposed by the chlorophyllin macrocycle and any axial ligands, the d-orbitals of the central metal ion are split in energy. However, for a d¹⁰ ion like Zn(II), this splitting does not result in any ligand field stabilization energy (LFSE) because there are no empty or partially filled d-orbitals to be stabilized. The absence of LFSE means that the coordination geometry of zinc(II) complexes is primarily determined by steric and electrostatic factors rather than electronic preferences for a particular geometry. nih.gov

This lack of LFSE in zinc(II) chlorophyllin has several important consequences:

Geometric Flexibility: The zinc ion can readily accommodate various coordination numbers and geometries, although a four-coordinate, roughly square planar geometry within the porphyrin ring is typical. orientjchem.org

Predictable Redox Behavior: The filled d-shell makes the zinc(II) ion redox-inactive under normal conditions, simplifying the interpretation of electrochemical studies of the porphyrin ligand itself.

Comparison with other Metals: The absence of d-d electronic transitions in the visible spectrum of zinc(II) chlorophyllin provides a clear spectroscopic window to study the π-π* transitions of the porphyrin macrocycle, which can be compared with the spectra of other metallochlorophyllins where d-d transitions may be present.

Kinetics and Thermodynamics of Metal Ion Substitution

The kinetics and thermodynamics of metal ion substitution in the chlorophyllin macrocycle are crucial for understanding its formation and stability. The insertion of zinc into the pheophytin (magnesium-free chlorophyll) macrocycle is a key step in the synthesis of this compound.

Kinetics: The rate of metal ion insertion into a porphyrin ring is influenced by several factors, including the nature of the metal ion, the solvent, and the presence of counter-ions. While specific kinetic data for the formation of this compound is not readily available in extensive tables, general principles of metalloporphyrin formation kinetics apply. The process generally follows a multi-step mechanism involving the deformation of the porphyrin ring to accommodate the incoming metal ion.

Thermodynamics: The thermodynamic stability of metallochlorophyllins is a measure of the strength of the metal-ligand bond. The stability of these complexes is often discussed in terms of their resistance to demetallation (loss of the central metal ion) under acidic conditions or their stability towards light and heat. Studies have shown that this compound is relatively stable, particularly at high temperatures. spgykj.com

Comparative Coordination with Other Divalent Cations (e.g., Cu, Fe)

A comparative analysis of the coordination of zinc(II) in chlorophyllin with other divalent cations, such as copper(II) and iron(II), reveals significant differences in their properties and stability. These differences arise from variations in their electronic configurations, ionic radii, and preferred coordination geometries.

Stability: Studies comparing the stability of sodium copper chlorophyllin (SCC), this compound (SZC), and sodium iron chlorophyllin (SIC) have shown that SCC generally exhibits the highest stability, particularly towards light irradiation. spgykj.com In contrast, SZC has been found to be more stable under high-temperature processing. spgykj.com The greater stability of the copper complex is consistent with the Irving-Williams series. In mixed-metal systems, copper has been shown to be the dominant ion to form a complex with chlorophyll (B73375), followed by iron, and then zinc. researchgate.net

Spectroscopic Properties: The central metal ion has a profound effect on the spectroscopic properties of the chlorophyllin molecule. The color of the resulting complexes varies significantly, with SCC solutions appearing dark green, SZC emerald, and SIC dark brown at the same concentration. nih.gov These color differences are a direct result of how the central metal ion influences the electronic transitions within the porphyrin macrocycle.

The UV-Vis absorption spectra of these compounds show distinct shifts in their characteristic Soret and Q-bands. For instance, one study reported absorption peaks at 402 nm for SCC, 415 nm for SZC, and 405 nm for SIC. nih.gov